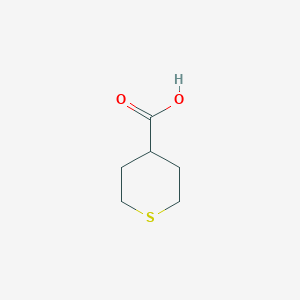

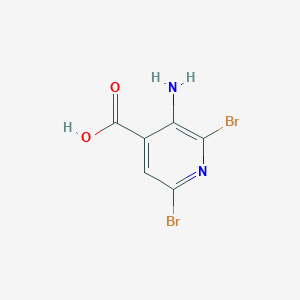

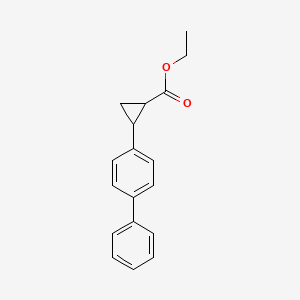

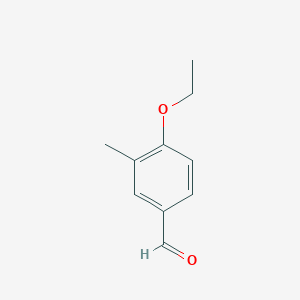

![molecular formula C12H13N3O3 B1321686 [2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid CAS No. 919016-20-9](/img/structure/B1321686.png)

[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . These compounds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves multistep synthetic routes . For example, one strategy for the synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid .

Molecular Structure Analysis

1,2,4-Triazoles are planar and aromatic . They are highly soluble in water and can tautomerize in aqueous solution . The IR absorption spectra of some 1,2,4-triazole derivatives show two signals for C=O groups at 1650–1712 cm−1 .

Chemical Reactions Analysis

1,2,4-Triazoles can participate in various chemical reactions. For example, a Cu/Pd transmetalation relay catalysis enables a three-component click reaction of azide, alkyne, and aryl halide to yield 1,4,5-trisubstituted 1,2,3-triazoles in one step in high yields with complete regioselectivity .

Physical And Chemical Properties Analysis

1,2,4-Triazoles have unique physical and chemical properties. For example, they are thermally stable, exhibit acceptable densities, and have optimal oxygen balance . They are also amphoteric in nature, forming salts with acids as well as bases .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

- A study explored the synthesis of 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives, demonstrating their potential for anti-inflammatory and analgesic activities (Hunashal et al., 2014).

- Another research focused on the synthesis of esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, highlighting their varied biological activities such as analgesic, neuroleptic, diuretic, and anti-inflammatory effects (Salionov, 2015).

Antimicrobial Activity

- A study synthesized 2-[4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives, showing significant antimicrobial activity against various fungi (Hunashal et al., 2012).

Synthesis and Structural Studies

- A study on the synthesis of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its derivatives provided insights into their structural properties, revealing strong intermolecular hydrogen bonds and their potential implications in various applications (Şahin et al., 2014).

Acid-Base Properties

- Research on the acid-base properties of 5-R-4-R1-1,2,4-triazole-3-thio(sulfo)acetic acids indicated the influence of substituents on acidity, which is crucial for understanding their behavior in different pH environments (Kaplaushenko, 2014).

Engineering of Supramolecular Structures

- The development of three-dimensional chains of porous nanoballs from a 1,2,4-Triazole-carboxylate synthon showcased the potential of these compounds in the creation of novel nanostructures (Naik et al., 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[2-(3-ethyl-1,2,4-triazol-4-yl)phenoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-2-11-14-13-8-15(11)9-5-3-4-6-10(9)18-7-12(16)17/h3-6,8H,2,7H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJDZJGLUVTURR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=CN1C2=CC=CC=C2OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

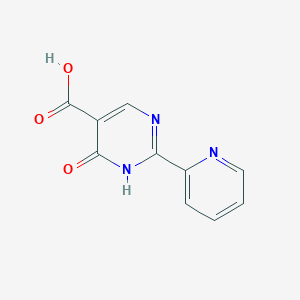

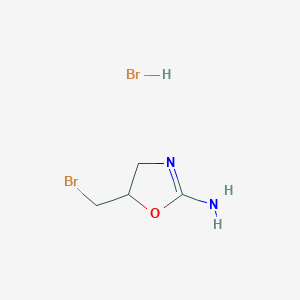

![1-Azabicyclo[3.2.2]nonan-3-amine](/img/structure/B1321634.png)